2-{2-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}-N-phenylacetamide
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Overview
Description
2-{2-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}-N-PHENYLACETAMIDE is a complex organic compound that features a pyrazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}-N-PHENYLACETAMIDE typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with appropriate phenoxy and phenylacetyl derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve moderate temperatures (25-80°C) and solvents such as ethanol or dichloromethane .
Major Products
Major products from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{2-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Shares the pyrazolone core structure but lacks the phenoxy and phenylacetyl groups.
2-Phenyl-4H-pyrazol-3-one: Another pyrazolone derivative with different substituents.
Uniqueness
2-{2-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H21N3O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[2-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C25H21N3O3/c1-18-22(25(30)28(27-18)21-13-6-3-7-14-21)16-19-10-8-9-15-23(19)31-17-24(29)26-20-11-4-2-5-12-20/h2-16H,17H2,1H3,(H,26,29)/b22-16- |
InChI Key |
DAPAPVIOEQZKJT-JWGURIENSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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